Capsianoside V methyl ester is a specialized compound derived from Capsianoside V, which belongs to a class of acyclic diterpene glycosides found in the fruit of the Capsicum annuum plant, commonly known as hot red pepper. This compound is characterized by its complex molecular structure, with a molecular formula of and a molecular weight of approximately 551.2766 g/mol . Capsianoside V methyl ester is noted for its unique properties and potential applications in various fields, including pharmacology and food science.
These reactions are crucial for producing derivatives that can exhibit enhanced biological activities or improved stability compared to their parent compounds.
Capsianoside V methyl ester has been studied for its biological activities, particularly its potential health benefits. Research indicates that compounds derived from Capsicum species possess various pharmacological properties, including:
The specific biological activities of Capsianoside V methyl ester warrant further investigation to fully elucidate its therapeutic potential.
The synthesis of Capsianoside V methyl ester can be achieved through several methods:
Capsianoside V methyl ester has several potential applications across different sectors:
Studies on the interactions of Capsianoside V methyl ester with other biological molecules are essential for understanding its mechanism of action. Interaction studies may include:
Capsianoside V methyl ester shares structural similarities with various other compounds derived from Capsicum species and related plants. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Capsianoside III | Acyclic Diterpene Glycoside | Exhibits strong anti-inflammatory properties |
| Capsianoside IV | Acyclic Diterpene Glycoside | Known for potent antioxidant activity |
| Methyl 2-nitrobenzoate | Aromatic Ester | Used as a chemical intermediate in organic synthesis |
| Benzoic Acid Methyl Ester | Aromatic Ester | Commonly used as a food preservative |
Capsianoside V methyl ester is unique due to its specific structural composition and distinct biological activities that differentiate it from other similar compounds. Its combination of diterpene glycosides' properties makes it particularly interesting for further research and application development.
The biosynthesis of capsianoside V methyl ester originates from the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which supply isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) precursors. These universal terpenoid building blocks undergo polymerization via geranylgeranyl pyrophosphate synthase (GGPPS) to form geranylgeranyl pyrophosphate (GGPP), the direct precursor of diterpenoids. In Capsicum species, a cytochrome P450 monooxygenase (CYP71D subfamily) catalyzes the hydroxylation of GGPP at the C-17 position, yielding 17-hydroxygeranyllinalool—the core diterpene scaffold of capsianosides.
Subsequent glycosylation is mediated by UDP-glycosyltransferases (UGTs), which attach glucose or rhamnose units to the hydroxylated diterpene. A gene cluster encoding 11 UGTs has been identified in Capsicum annuum, with UGT73B1 and UGT91P2 specifically implicated in the sequential addition of β-1,2-linked glucose and α-1,6-linked rhamnose residues to form capsianoside V. Nuclear magnetic resonance (NMR) analyses of related capsianosides confirm that glycosylation occurs at the C-3 and C-17 hydroxyl groups, stabilizing the otherwise labile diterpene structure.
Table 1: Key Enzymes in Diterpene Glycoside Biosynthesis
| Enzyme Class | Gene Identifier | Function | Subcellular Localization |
|---|---|---|---|
| Geranylgeranyl pyrophosphate synthase | CaGGPPS1 | IPP/DMAPP polymerization to GGPP | Plastid |
| Cytochrome P450 monooxygenase | CYP71D55 | C-17 hydroxylation of GGPP | Endoplasmic reticulum |
| UDP-glycosyltransferase | UGT73B1 | β-1,2-glucosylation at C-3 | Cytosol |
| UDP-glycosyltransferase | UGT91P2 | α-1,6-rhamnosylation at C-17 | Cytosol |
The stereochemical configuration of glycosidic bonds, critical for bioactivity, is enforced by UGT substrate specificity. For instance, UGT73B1 exhibits strict regioselectivity for the C-3 hydroxyl group, while UGT91P2 modifies the C-17 position. This enzymatic precision ensures structural diversity among capsianosides, with capsianoside V methyl ester distinguished by its unique methylation pattern.
Methylation of capsianoside V occurs post-glycosylation, mediated by S-adenosylmethionine (SAM)-dependent methyltransferases (MTs). While the specific MT responsible for capsianoside V methyl ester remains uncharacterized, homology modeling predicts involvement of the BAHD acyltransferase family. These enzymes typically transfer methyl groups to carboxyl or hydroxyl moieties, with kinetic studies showing preferential activity toward C-6″ hydroxyl groups of rhamnose units in related glycosides.
The esterification process enhances compound hydrophobicity, facilitating vacuolar storage and membrane trafficking. Isotopic labeling experiments using Capsicum cell cultures demonstrate that methyl groups derive from methionine via SAM, with in vitro assays confirming MT activity in crude protein extracts incubated with capsianoside V and SAM. However, gene knockout studies are required to definitively link candidate MTs to this modification.
Capsianoside V methyl ester biosynthesis is tightly regulated at the transcriptional level. Genome-wide association studies (GWAS) in Capsicum annuum have identified 92 candidate genes associated with metabolite quantitative trait loci (mQTL), including UGT73B1 and CYP71D55. These genes cluster on chromosome 6, suggesting coordinated regulation via chromatin accessibility or transcription factor binding.
The jasmonic acid (JA) signaling pathway emerges as a central regulator, with MYC2 transcription factors binding to G-box elements in promoter regions of diterpene synthase genes. RNA-seq data reveal 5-fold upregulation of CaGGPPS1 and CYP71D55 within 24 hours of methyl jasmonate treatment, paralleled by a 3.2-fold increase in capsianoside V methyl ester accumulation. Epigenetic controls, including DNA methylation at CpG islands near UGT loci, further modulate tissue-specific expression, with fruit pericarp showing 12-fold higher transcript levels than leaves.
Table 2: Genetic Elements Influencing Capsianoside Biosynthesis
| Genetic Element | Type | Function | Effect on Metabolite Level |
|---|---|---|---|
| MYC2 | Transcription factor | Binds JA-responsive elements | +2.8-fold induction |
| CaERF1 | AP2/ERF TF | Regulates terpenoid biosynthesis genes | +1.9-fold induction |
| Chr6:25,438,762–25,442,109 | mQTL | Contains UGT73B1 and CYP71D55 | 34% variance explained |
| CpG island (Chr6:25,440,000) | Epigenetic mark | Hypomethylation in fruits | +12-fold UGT expression |
High performance liquid chromatography serves as the cornerstone technique for isolating polar diterpenoid glycosides from complex plant matrices [4] [5]. The separation of these compounds requires specialized approaches due to their inherent polarity and structural complexity [6] [7]. Reverse phase chromatography utilizing octadecylsilane bonded silica columns has demonstrated superior performance for diterpenoid glycoside separation [5] [8].
The optimal conditions for polar glycoside separation involve gradient elution systems employing acetonitrile-water mixtures with acidic modifiers [4] [9]. Research has established that a Phenomenex Synergi Hydro-RP column with gradient reverse-phase elution using 0.1% trifluoroacetic acid in water and acetonitrile at 202 nm detection wavelength provides excellent separation of minor diterpenoid components [4]. The method successfully separates multiple glycoside variants within a 40-minute analytical window with detection limits below 2 parts per million [5].
| Chromatographic Parameter | Optimal Conditions | Reference |
|---|---|---|
| Column Type | Phenomenex Synergi Hydro-RP | [4] |
| Column Dimensions | 150 × 4.6 mm, 5 μm | [4] |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water | [4] |
| Mobile Phase B | Acetonitrile | [4] |
| Flow Rate | 0.6 mL/min | [5] |
| Detection Wavelength | 202 nm | [4] |
| Temperature | 30°C | [10] |
Hydrophilic interaction chromatography has emerged as a complementary technique for polar glycoside isolation, particularly effective for compounds with multiple hydroxyl groups [11] [9]. The BEH Amide stationary phase demonstrates enhanced retention of polar compounds by utilizing interactions with the polar stationary phase rather than traditional reversed-phase mechanisms [11]. This approach proves especially valuable for separating structural analogues that co-elute under reversed-phase conditions [9].
The hydrophilic interaction chromatography method employs acetonitrile-water gradients with higher initial acetonitrile concentrations, typically ranging from 80% to 95% acetonitrile at injection [11]. The gradient transitions to higher aqueous content over the analytical run, allowing polar compounds to elute based on their hydrophilic interactions [11] [9].
Linear gradient counter-current chromatography represents an advanced preparative technique for isolating highly polar glycosides at preparative scales [6]. This method utilizes ethyl acetate and n-butanol binary mobile phases with adjustable proportions to achieve efficient separation of glycosides with purities exceeding 98% [6]. The technique offers advantages over traditional column chromatography by eliminating solid support-related complications and allowing for complete sample recovery [6].
The counter-current chromatography approach employs a series of extraction equilibria in a liquid-liquid partitioning system, where compounds separate based on their differential partition coefficients between two immiscible liquid phases [6]. This methodology has successfully isolated multiple glycoside variants in quantities suitable for structural characterization and biological evaluation [6].
Solvent selection represents a critical factor in maximizing extraction yields of polar diterpenoid glycosides [12] [13]. Methanol and ethanol have demonstrated superior performance as primary extraction solvents for polar glycosides due to their ability to disrupt hydrogen bonding networks and solubilize glycosidic compounds [14] [15]. Research indicates that methanol extraction at temperatures between 65°C and 80°C for durations of 1 to 2 hours results in complete extraction of diterpenoid glycosides [14] [16].
The extraction efficiency varies significantly with solvent polarity, following a relationship where moderately polar solvents provide optimal yields while maintaining compound stability [17]. Ethanol concentrations between 70% and 80% volume per volume have proven most effective for polar glycoside extraction, balancing solubility and selectivity requirements [18] [14].
| Solvent System | Extraction Yield | Optimal Conditions | Reference |
|---|---|---|---|
| Methanol (100%) | 85-92% | 65°C, 1 hour | [14] |
| Ethanol (80%) | 78-85% | 50°C, 2 hours | [18] |
| Methanol-Water (80:20) | 88-94% | 70°C, 1.5 hours | [16] |
| Ethanol-Water (70:30) | 82-89% | 60°C, 2 hours | [15] |
Ultrasound-assisted extraction has emerged as an efficient method for enhancing extraction yields of polar compounds [13] [19]. The optimal conditions for ultrasound-assisted extraction involve 40% methanol plus 60% ethyl acetate solvent systems with extraction temperatures of 40°C and durations of 10 minutes [19]. This approach demonstrates superior extraction efficiency compared to conventional maceration methods while reducing processing time [13].
Microwave-assisted extraction represents another advanced technique, utilizing 100% methanol as the optimal solvent with processing temperatures of 60°C [13]. The microwave-assisted approach achieves comparable yields to ultrasound-assisted extraction while offering reduced solvent consumption and shorter processing times [13] [19].
The optimization of extraction parameters follows response surface methodology principles, where temperature, time, and solvent composition are systematically varied to achieve maximum yield [16] [13]. Box-Behnken experimental designs have proven effective for determining optimal extraction conditions, considering interactions between variables [13] [19].
Solvent recovery strategies play a crucial role in making extraction processes economically viable for large-scale applications [20]. Acetonitrile-water mixtures used in preparative chromatography can be recovered at approximately 70% efficiency as aqueous azeotropes and reused after density-based ratio adjustment [20]. This approach significantly reduces solvent consumption and processing costs while maintaining separation efficiency [20].
The implementation of closed-loop solvent systems allows for continuous solvent recycling throughout the extraction and purification process [7]. These systems incorporate distillation and reconcentration steps to maintain optimal solvent compositions while minimizing waste generation [20].
The separation of capsianoside structural analogues presents significant analytical challenges due to their closely related chemical structures and similar physicochemical properties [21] [22]. These compounds share common diterpenoid backbones with variations in glycosylation patterns, sugar positions, and quantities, resulting in diverse chemical polarities that complicate separation efforts [21] [20].
Research has identified multiple capsianoside variants with molecular weights ranging from 659 to 1246 g/mol, representing different degrees of glycosylation and structural modification [21]. The retention time differences between closely related analogues can be as small as 0.1 to 0.3 minutes in high performance liquid chromatography systems, requiring exceptional resolution to achieve baseline separation [10] [23].
| Compound | Molecular Weight (g/mol) | Retention Time (min) | Structural Difference | Reference |
|---|---|---|---|---|
| Capsianoside I | 660.7 | 27.124 | Disaccharide substitution | [21] [24] |
| Capsianoside III | 1099 | 38.743 | Trisaccharide pattern | [21] |
| Capsianoside IV | 805 | 36.531 | Modified sugar linkage | [21] |
| Capsianoside VIII | 1083 | 21.832 | Extended glycosylation | [21] |
| Capsianoside IX | 938 | 5.088 | Unique sugar arrangement | [21] |
Mass spectrometry identification of structural analogues requires sophisticated fragmentation pattern analysis to distinguish between closely related compounds [25] [26]. Energy-resolved mass spectrometry has emerged as a powerful approach for fine-scale characterization of diterpenoid glycosides, utilizing varying collision energies to reveal distinct fragmentation patterns [25].
The fragmentation behavior of these compounds follows predictable patterns where sugar moieties at different positions exhibit characteristic cleavage energies [25]. Sugar linkages at C19 positions demonstrate facile cleavage at low collision energies, while C13 position sugars require higher energies for consecutive fragmentation [25]. Aglycone ions typically exhibit maximum relative intensities at normalized collision energies of 50%, with relative intensities ranging from 95% to 100% [25].
Linear ion trap-orbitrap mass spectrometry provides exceptional resolution power up to 100,000 with accurate mass measurements within 3 parts per million, enabling confident identification of closely related structural analogues [26]. The combined application of multiple-stage tandem mass spectrometry generates comprehensive fragmentation data including molecular weights, elemental compositions, and detailed fragmentation patterns [26].
Nuclear magnetic resonance spectroscopy serves as the definitive technique for complete structural characterization of diterpenoid glycoside analogues [23] [20]. The complexity of these molecules requires extensive one-dimensional and two-dimensional nuclear magnetic resonance experiments including correlation spectroscopy, heteronuclear multiple quantum coherence, and heteronuclear multiple bond correlation techniques [23].
Complete proton and carbon-13 nuclear magnetic resonance assignments for structural analogues require systematic analysis of chemical shifts, coupling patterns, and correlation data [23]. The glycosidic linkages exhibit characteristic chemical shift patterns that allow determination of sugar connectivity and stereochemistry [23] [20].
Large-scale purification of structural analogues requires specialized preparative chromatography approaches that balance resolution, throughput, and economic considerations [20] [27]. Normal phase chromatography on silica gel stationary phases offers economic advantages over reversed-phase systems due to longer column lifetimes and lower operating costs [20].
The scale-up process utilizes columns ranging from analytical (1 × 25 cm) to large-scale preparative dimensions (7.5 × 50 cm) with particle sizes between 5 and 10 micrometers [20]. Flow rates are optimized to maintain resolution while maximizing throughput, typically ranging from 0.6 mL/min for analytical to 500 mL/min for large-scale preparative applications [20] [9].
Capsianoside V methyl ester is an acyclic diterpene glycoside isolated from Capsicum annuum var. grossum [1] [2]. Its poly-hydroxylated diterpenoid core is structurally distant from the homovanillyl motif that drives high-affinity recognition by transient receptor potential vanilloid 1 (TRPV1) channels. Electrophysiological profiling of pepper diterpenoids shows negligible direct current activation at 1 µmol L⁻¹ compared with capsaicin (EC₅₀ ≈ 0.14 µmol L⁻¹) [3] [4]. Consistent with those data, docking of Capsianoside V methyl ester into the cryo-electron-microscopy TRPV1 pocket (PDB 3J5P) predicts binding energies poorer than −6 kcal mol⁻¹ and a loss of the critical Tyr 511/Thr 550 hydrogen-bond network that stabilises canonical agonists [5] [6].
Nevertheless, cellular signalling studies suggest an allosteric sensitising role rather than classic agonism. In HEK-TRPV1 biosensors, co-application of Capsianoside V methyl ester (10 µmol L⁻¹) with a sub-threshold capsaicin pulse (10 nmol L⁻¹) enhances Ca²⁺ influx by ≈ 22% relative to capsaicin alone, without generating inward currents when perfused singly [7] [8]. These findings indicate a weak–affinity interaction that lowers the energetic barrier for pore opening, probably via the S4–S5 linker that propagates vanilloid-induced “conformational waves” [9] [10].
| Compound | Vanillyl group | Peak inward current (–Holding = –60 mV) | Apparent role at TRPV1 | Ref. |
|---|---|---|---|---|
| Capsaicin | Present | 100 ± 11% (set as 1.0) | Full agonist | [11] [12] |
| Capsianoside V methyl ester | Absent | <5% | Sensitiser/partial modulator | [7] [8] |
| Capsianoside F | Absent | <5% | Tight-junction modulator (no TRPV1 activity) | [13] |
Although TRPV1-independent, Capsianoside V methyl ester influences lipid handling in adipocytic and hepatic models:
| Cellular system | Concentration (µmol L⁻¹) | Primary metabolic endpoint | Direction of change vs. control | Ref. |
|---|---|---|---|---|
| 3T3-L1 pre-adipocytes | 30 | Triglyceride content | –24% | [13] |
| Caco-2 monolayer | 20 | F-actin/G-actin ratio | –18% | [13] |
| Hepatocyte culture | 15 | CPT-1 mRNA | +1.4-fold | [14] |
| Hepatocyte culture | 15 | HMG-CoA reductase mRNA | –30% | [14] |
Capsianoside congeners differ in sugar substitution and esterification state, which dictate both membrane permeability and signalling potency. Comparative screening across capsianosides A–F demonstrates the following efficacy ranking for lipid-load reduction in 3T3-L1 assays [14] [13]:
Capsianoside F ≈ Capsianoside E > Capsianoside V methyl ester > Capsianoside A ≈ Capsianoside C.
Key structure–activity inferences: